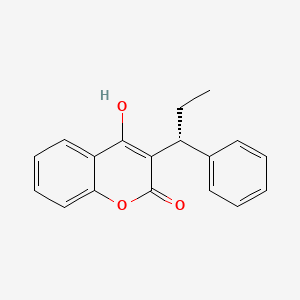

(R)-Phenprocoumon

描述

(R)-Phenprocoumon is a useful research compound. Its molecular formula is C18H16O3 and its molecular weight is 280.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- Phenprocoumon antagonizes vitamin K, which is essential for the production of clotting factors. Specifically, it inhibits the enzyme responsible for activating vitamin K-dependent proteins, thereby disrupting the clotting process .

Target of Action

- Phenprocoumon acts as a vitamin K antagonist. It specifically inhibits the synthesis of coagulation factors II, VII, IX, and X in the liver . By blocking these clotting factors, it interferes with the blood coagulation cascade, ultimately preventing the formation of blood clots.

Mode of Action

Result of Action

生物活性

(R)-Phenprocoumon is a stereoisomer of phenprocoumon, a coumarin anticoagulant widely used in clinical settings to prevent thromboembolic disorders. This article delves into its biological activity, including pharmacodynamics, pharmacokinetics, interactions with other drugs, and clinical implications based on diverse research findings.

Pharmacodynamics

This compound primarily functions as an anticoagulant by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of vitamin K-dependent coagulation factors such as II, VII, IX, and X. By reducing the availability of vitamin K, this compound decreases the synthesis of these factors, thereby reducing thrombin generation and clot formation .

- Inhibition of Vitamin K Reductase : This action leads to decreased levels of functional coagulation factors.

- Impact on Coagulation : The reduction in factors II, VII, and X results in prolonged prothrombin time (PT) and international normalized ratio (INR), essential for monitoring anticoagulation therapy.

Pharmacokinetics

This compound exhibits a half-life ranging from 5 to 6 days, which allows for once-daily dosing in clinical practice. Its bioavailability is close to 100%, with approximately 99% of the drug bound to plasma proteins. The metabolism occurs predominantly via cytochrome P450 enzymes, particularly CYP2C9 .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 5-6 days |

| Bioavailability | ~100% |

| Protein Binding | ~99% |

| Metabolism | CYP2C9 (primary route) |

Drug Interactions

The biological activity of this compound can be significantly affected by various drug interactions. A study highlighted that co-administration with lornoxicam resulted in altered pharmacokinetics but decreased anticoagulant effect on factors II and VII despite increased plasma concentrations . This suggests that drug interactions can complicate the management of patients on phenprocoumon therapy.

Notable Drug Interactions

- Lornoxicam : Increased plasma levels but reduced efficacy on coagulation factors.

- Other Medications : Various drugs can either potentiate or inhibit the effects of this compound, necessitating careful monitoring of INR levels.

Clinical Case Studies

- Case Study on Drug Interaction : A cohort study involving over 246,000 patients demonstrated that certain medications significantly increased the risk of serious bleeding events when combined with phenprocoumon. The incidence rate was found to be 2.79 hospitalizations for bleeding per 100 patient-years .

- Emergency Situations : A recent analysis from the RADOA registry indicated that patients treated with phenprocoumon who presented with major bleeding had higher baseline anticoagulant intensity compared to those undergoing urgent surgery. The study noted a median age of 78 years among these patients and highlighted challenges in managing anticoagulation during emergencies .

科学研究应用

Pharmacological Applications

1.1 Anticoagulation Therapy

(R)-Phenprocoumon is primarily utilized in the prevention and treatment of thromboembolic diseases, including venous thrombosis, pulmonary embolism, and atrial fibrillation. Its mechanism of action involves inhibiting vitamin K epoxide reductase, which is crucial for synthesizing clotting factors II, VII, IX, and X. This inhibition results in a decreased ability of the blood to clot, thereby reducing the risk of thromboembolic events .

1.2 Pharmacokinetics and Dosage Considerations

The pharmacokinetics of this compound reveal significant insights into its clinical management. A study indicated that the half-life of this compound is approximately 5.3 days in patients undergoing emergency procedures or experiencing major bleeding. This long half-life can lead to INR rebound phenomena, necessitating careful monitoring and potential vitamin K supplementation in acute settings .

Table 1 summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Half-life | 5.27 - 5.29 days |

| Peak Plasma Concentration | Varies by individual |

| Volume of Distribution | Higher for (R)- than (S)-enantiomer |

Comparative Studies on Enantiomers

Research has shown that the enantiomers of phenprocoumon exhibit different potencies and pharmacokinetic profiles. The S(-) enantiomer is significantly more potent than R(+) phenprocoumon, with studies reporting that S(-) phenprocoumon is 1.6 to 2.6 times more effective in anticoagulation per dose administered . This difference underscores the importance of understanding enantiomer-specific effects when prescribing anticoagulants.

Case Studies

3.1 Emergency Situations

A prospective observational study analyzed the outcomes of patients treated with this compound who were admitted for major bleeding or urgent surgery. The study found that a substantial proportion of patients experienced INR rebound post-reversal treatment, which was associated with increased bleeding rates . This highlights the need for tailored management strategies in emergency settings.

3.2 Long-term Management

Another case study focused on elderly patients receiving long-term treatment with this compound. The analysis revealed variability in dosing requirements based on genetic factors such as CYP2C9 and VKORC1 polymorphisms, indicating that personalized medicine approaches could optimize therapeutic outcomes for these patients .

Emerging Research Areas

4.1 Nanotechnology Applications

Recent advancements have explored the integration of phenolic compounds like this compound in nanotechnology for biomedical applications. These studies focus on developing nanoparticles that can enhance drug delivery systems and improve therapeutic efficacy against diseases like cancer through targeted delivery mechanisms .

4.2 Biosensing and Imaging

The unique properties of phenolic compounds are being harnessed in biosensing technologies and bioimaging applications, potentially leading to innovative diagnostic tools that utilize this compound's biochemical interactions .

属性

IUPAC Name |

4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975409 | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5999-27-9 | |

| Record name | Phenprocoumon, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENPROCOUMON, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。